Chemical properties of (R)-2-Amino-3-fluoropropan-1-ol HCl
Chemical properties of (R)-2-Amino-3-fluoropropan-1-ol HCl
Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
(R)-2-Amino-3-fluoropropan-1-ol hydrochloride (CAS 2242468-89-7) is a chiral fluorinated amino alcohol and a structural bioisostere of the amino acid metabolite serinol. Characterized by the presence of a fluorine atom at the
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Structural Characterization
The compound consists of a propyl backbone substituted with a primary amine at C2, a primary hydroxyl at C1, and a fluorine atom at C3. The (R)-configuration at the chiral center (C2) is critical for biological activity in peptidomimetic applications.
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | (2R)-2-Amino-3-fluoropropan-1-ol hydrochloride |
| CAS Number | 2242468-89-7 (HCl salt); 344413-83-8 (Free base) |
| Molecular Formula | |
| Molecular Weight | 129.56 g/mol (Salt); 93.10 g/mol (Free base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, methanol; sparingly soluble in dichloromethane |
| pKa (Predicted) | ~7.8 - 8.2 (Amine) |
| Hygroscopicity | High (Requires desiccant storage) |
The Fluorine Effect on Basicity
Unlike serinol (2-amino-1,3-propanediol, pKa ~8.65), the introduction of fluorine at the C3 position significantly alters the electronic environment. Fluorine is highly electronegative (
Synthesis & Production Methodologies
The synthesis of (R)-2-Amino-3-fluoropropan-1-ol typically proceeds via the reduction of the corresponding fluorinated amino acid. This route preserves the chiral integrity of the starting material.[1]
Primary Synthetic Route: Reduction of (R)-2-Amino-3-fluoropropanoic Acid
This workflow utilizes (R)-2-amino-3-fluoropropanoic acid (fluoro-serine) as the chiral precursor. The carboxylic acid is selectively reduced to the primary alcohol using borane or lithium aluminum hydride (
Protocol Overview:
-
Starting Material: (R)-2-Amino-3-fluoropropanoic acid (CAS 1414874-23-9).
-
Reagent: Borane-dimethyl sulfide complex (
) or in THF. -
Conditions: 0°C to Room Temperature, inert atmosphere (
). -
Workup: Quenching with methanol/HCl to disrupt boron complexes, followed by concentration and crystallization as the hydrochloride salt.
Figure 1: Synthetic pathway via reduction of fluoro-serine. The stereocenter is conserved throughout the reduction.[1]
Alternative Route: Deoxyfluorination of Serine Derivatives
An alternative approach involves the direct fluorination of a protected serine derivative (e.g., N-Trityl-L-Serine methyl ester) using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, followed by deprotection and reduction.[2] However, this route carries a higher risk of racemization via oxazoline intermediates and is generally less preferred for large-scale production than the direct reduction of the fluoro-amino acid.
Chemical Reactivity & Derivatization
(R)-2-Amino-3-fluoropropan-1-ol HCl possesses two nucleophilic centers (amine and hydroxyl) and an electrophilic susceptibility at the fluorine-bearing carbon (though low).
Oxazolidine Formation (Cyclization)
Reaction with aldehydes or ketones yields 4-fluoromethyl-oxazolidines. This reaction is crucial for creating "prodrug" forms or chiral auxiliaries.
-
Mechanism: Nucleophilic attack of the amine on the carbonyl, followed by hemiaminal formation and subsequent ring closure by the hydroxyl group with loss of water.
-
Utility: Used to protect the amino-alcohol functionality during complex synthesis or to generate bicyclic lactams in antibiotic synthesis.
Selective N-Acylation
The amine is significantly more nucleophilic than the hydroxyl group. Under controlled conditions (pH 8-9, limiting acylating agent), selective N-acylation occurs.
-
Reagents: Acid chlorides, anhydrides, or activated esters (e.g., NHS-esters).
-
Application: Attachment of the fluoroserinol motif to peptide backbones or drug pharmacophores.
Hydroxyl Protection
Standard alcohol protecting groups (TBDMS, Benzyl, Acetyl) can be applied. Due to the adjacent amine, N-protection (e.g., Boc, Cbz) is usually performed before O-protection to prevent side reactions.
Figure 2: Reactivity map highlighting the three primary derivatization pathways: cyclization, acylation, and protection.
Applications in Drug Development
Bioisosteres of Serine/Serinol
The substitution of -OH with -F is a classic bioisosteric replacement. The fluorine atom mimics the size of the hydroxyl group (Van der Waals radius: F = 1.47 Å vs OH = 1.40 Å) but abolishes the hydrogen bond donor capability while retaining acceptor capability. This is utilized to:
-
Increase Metabolic Stability: Prevents phosphorylation or glycosylation at the position.
-
Enhance Lipophilicity: Improves blood-brain barrier (BBB) permeability.
Antibiotic Synthesis
The 2-amino-1,3-propanediol core is central to the amphenicol class of antibiotics (e.g., Chloramphenicol, Thiamphenicol). Fluorinated analogs, such as Florfenicol, utilize this specific scaffold to prevent bacterial enzymatic inactivation (acetyltransferase resistance). (R)-2-Amino-3-fluoropropan-1-ol is a direct intermediate for next-generation fluorinated amphenicols.
NMDA Receptor Modulation
Derivatives of fluorinated amino acids and alcohols have shown affinity for the glycine binding site of the NMDA receptor. The electron-withdrawing fluorine modulates the pKa of the amine, optimizing the electrostatic interaction with the receptor's carboxylate residues [1].
Handling, Safety, and Analytics[3][8]
Handling Protocols
-
Hygroscopicity: The HCl salt is hygroscopic.[3] Store under nitrogen or argon in a desiccator.
-
Corrosivity: As an amine hydrochloride, it may be irritating to mucous membranes. Use standard PPE (gloves, goggles).
-
Stability: Stable at room temperature if kept dry. Avoid strong oxidizing agents.
Analytical Validation
-
NMR (
, ):-
NMR is diagnostic, typically showing a triplet of doublets (coupling with geminal protons and adjacent methine proton) around -220 to -230 ppm (referenced to
). -
NMR will show the
protons as a distinct multiplet due to H-F coupling ( Hz).
-
NMR is diagnostic, typically showing a triplet of doublets (coupling with geminal protons and adjacent methine proton) around -220 to -230 ppm (referenced to
-
HPLC: Use polar stationary phases (HILIC) or ion-pairing reagents due to the compound's high polarity.
References
-
Fluorine in Medicinal Chemistry
- Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
- Context: Mechanistic explanation of bioisosterism and pKa modul
-
Synthesis of Fluorinated Amino Alcohols
- Source: Organic Syntheses, Coll. Vol. 10.
- Context: General methodologies for reducing amino acids to amino alcohols using borane reagents.
-
Compound Data (PubChem)
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 15978408, (2R)-3-amino-2-fluoropropan-1-ol (Isomer reference for structural comparison).
-
Applications in Antibiotics
- Source: ChemicalBook Monograph on Serinol Deriv
- Context: Utilization of the amino-propanol core in amphenicol synthesis.
